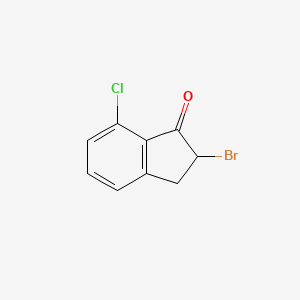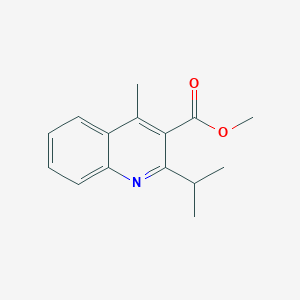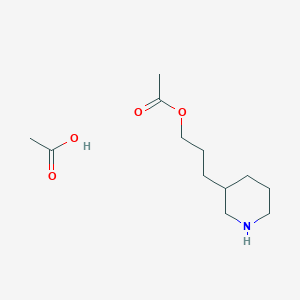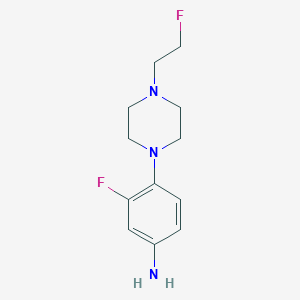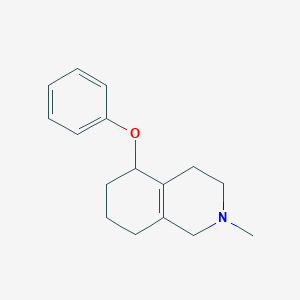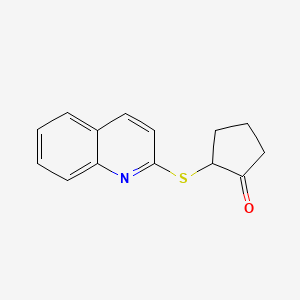
2-(Quinolin-2-ylthio)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-ylthio)cyclopentanone is an organic compound that features a quinoline ring attached to a cyclopentanone moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves the reaction of quinoline-2-thiol with cyclopentanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-ylthio)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(Quinolin-2-ylthio)cyclopentanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA or interact with proteins, while the cyclopentanone moiety may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-2-ylthio)cyclohexanone: Similar structure but with a cyclohexanone moiety.
2-(Quinolin-2-ylthio)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.
2-(Quinolin-2-ylthio)benzaldehyde: Similar structure but with a benzaldehyde moiety.
Uniqueness
2-(Quinolin-2-ylthio)cyclopentanone is unique due to the combination of the quinoline ring and the cyclopentanone moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
13896-83-8 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-quinolin-2-ylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C14H13NOS/c16-12-6-3-7-13(12)17-14-9-8-10-4-1-2-5-11(10)15-14/h1-2,4-5,8-9,13H,3,6-7H2 |
InChI Key |
PEUZUBQRDPWQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
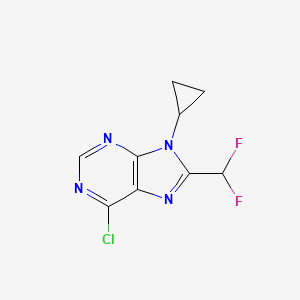

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
